In-Depth Technical Guide to 3,4-Difluorobenzenesulfonamide
In-Depth Technical Guide to 3,4-Difluorobenzenesulfonamide
This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological significance of 3,4-Difluorobenzenesulfonamide, tailored for researchers, scientists, and drug development professionals.
Core Physical Properties
3,4-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide. The introduction of fluorine atoms can significantly influence the physicochemical properties of the molecule, such as its acidity, lipophilicity, and metabolic stability.
Quantitative Physical Data
The following table summarizes the key physical properties of 3,4-Difluorobenzenesulfonamide.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO₂S | - |
| Molecular Weight | 193.17 g/mol | [1] |
| Melting Point | 89-93 °C | [1] |
| Boiling Point | Not available (Predicted for 4-Fluorobenzenesulfonamide: 307.9±44.0 °C) | [2] |
| Density | Not available (Predicted for 4-Fluorobenzenesulfonamide: 1.428±0.06 g/cm³) | [2] |
| pKa | ~9.79 (Predicted) | - |
| Solubility | Soluble in water (qualitative for 4-Fluorobenzenesulfonamide). Quantitative data for 3,4-Difluorobenzenesulfonamide in water, ethanol, DMSO, and acetone is not readily available. Sulfonamides generally exhibit a range of solubilities depending on their structure and the solvent. | [2][3] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that can be adapted for 3,4-Difluorobenzenesulfonamide.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid 3,4-Difluorobenzenesulfonamide transitions to a liquid.
Materials:
-
3,4-Difluorobenzenesulfonamide sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Thermometer
Procedure:
-
A small amount of finely powdered 3,4-Difluorobenzenesulfonamide is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.
-
The melting point is reported as the range T1-T2.
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of 3,4-Difluorobenzenesulfonamide in various solvents.
Materials:
-
3,4-Difluorobenzenesulfonamide sample
-
Solvents (water, ethanol, DMSO, acetone)
-
Test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure (Qualitative):
-
Add a small, known amount of 3,4-Difluorobenzenesulfonamide (e.g., 10 mg) to a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) and vortex thoroughly.
-
Observe if the solid dissolves completely. If it does, the substance is soluble. If not, it is sparingly soluble or insoluble.
Procedure (Quantitative):
-
Prepare a saturated solution of 3,4-Difluorobenzenesulfonamide in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and stirring for an extended period.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid residue.
-
Calculate the solubility in g/100 mL or other appropriate units.
Synthesis Workflow
The synthesis of 3,4-Difluorobenzenesulfonamide can be logically approached from 3,4-difluorobenzenesulfonyl chloride. The following diagram illustrates a general workflow.
Caption: A logical workflow for the synthesis of 3,4-Difluorobenzenesulfonamide.
Experimental Protocol: Synthesis from 3,4-Difluorobenzenesulfonyl Chloride
Objective: To synthesize 3,4-Difluorobenzenesulfonamide from 3,4-difluorobenzenesulfonyl chloride and ammonia.
Materials:
-
3,4-Difluorobenzenesulfonyl chloride
-
Concentrated aqueous ammonia
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a fume hood, cool a flask containing concentrated aqueous ammonia in an ice bath.
-
Slowly add 3,4-difluorobenzenesulfonyl chloride to the cold, stirred ammonia solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Collect the precipitated solid product by vacuum filtration and wash it with cold water to remove any remaining ammonia and ammonium chloride.
-
Purify the crude 3,4-Difluorobenzenesulfonamide by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified crystals and determine the yield and melting point.
Biological Significance: Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives are a well-known class of carbonic anhydrase inhibitors.[4][5][6] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] These enzymes are involved in various physiological processes, including pH regulation, CO₂ transport, and fluid secretion.[7] Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.[4][5]
Carbonic Anhydrase Signaling Pathway
The general signaling pathway involving carbonic anhydrase is centered on its catalytic activity, which influences cellular pH and ion concentrations.
Caption: Inhibition of Carbonic Anhydrase by a potential inhibitor like 3,4-Difluorobenzenesulfonamide.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory activity of 3,4-Difluorobenzenesulfonamide against a specific carbonic anhydrase isoform.
Materials:
-
Purified carbonic anhydrase isoenzyme
-
3,4-Difluorobenzenesulfonamide (dissolved in a suitable solvent like DMSO)
-
Substrate (e.g., 4-nitrophenyl acetate)
-
Buffer solution (e.g., Tris-SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of 3,4-Difluorobenzenesulfonamide.
-
In a 96-well plate, add the buffer, the enzyme solution, and the different concentrations of the inhibitor (or solvent control).
-
Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at a specific temperature.
-
Initiate the reaction by adding the substrate (4-nitrophenyl acetate).
-
Monitor the formation of the product (4-nitrophenol) by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 4-Fluorobenzenesulfonamide CAS#: 402-46-0 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
